molecular formula C28H23Cl2F2N9O2 B3324122 Milvexian CAS No. 1802425-99-5

Milvexian

カタログ番号 B3324122
CAS番号: 1802425-99-5
分子量: 626.4 g/mol
InChIキー: FSWFYCYPTDLKON-CMJOXMDJSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Milvexian, also known as BMS-986177 and JNJ-70033093, is a blood coagulation factor XIa inhibitor . It is under development for the prevention and treatment of thrombosis, acute ischemic stroke (SSP), venous thromboembolism, atrial fibrillation, atrial flutter, and acute coronary syndrome . It is administered through oral route as a suspension, tablets, and capsules .


Synthesis Analysis

The synthesis of Milvexian involves a series of reactions varying the standard conditions one species at a time . The kinetic study of the Suzuki cross-coupling using a VTNA approach was performed . The process for Milvexian includes the scale-up synthesis of the side chain .


Molecular Structure Analysis

Milvexian has a chemical formula of C28H23Cl2F2N9O2 and a molecular weight of 626.450 . Factor XIa, which Milvexian inhibits, contains 4 “apple domains” that form a disk-like structure with extensive interfaces at the base of the catalytic domain .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Milvexian include a series of reactions varying the standard conditions one species at a time . The kinetic dependencies on substrates were studied .


Physical And Chemical Properties Analysis

Milvexian is an orally bioavailable, small molecule . Its exposure increases between 50-mg and 200-mg doses . The median Tmax was similar with 50-mg and 200-mg doses (2.5–3.0 h) and delayed under fed conditions (500 mg, 7.0–8.0 h) . The median T1/2 was similar across doses (8.9–11.9 h) .

科学的研究の応用

Milvexian as a Factor XIa Inhibitor

Milvexian is being explored as a potent inhibitor of Factor XIa (FXIa), a component in the blood coagulation process. Its ability to inhibit FXIa effectively positions it as a potential treatment to prevent and manage thrombotic events. A study conducted on healthy adults demonstrated that various dosing regimens of Milvexian were safe and well-tolerated. This research suggests that Milvexian's pharmacokinetic and pharmacodynamic properties make it suitable for further clinical development (Perera et al., 2021).

Prevention of Venous Thromboembolism

In a clinical trial, Milvexian was evaluated for its efficacy in preventing venous thromboembolism, particularly in patients undergoing knee arthroplasty. The study found a significant dose-response relationship with twice-daily Milvexian, suggesting its effectiveness in venous thromboembolism prevention with a low risk of bleeding (Weitz et al., 2021).

Milvexian's Development from Medicinal Chemistry Perspective

The development of Milvexian from the perspective of medicinal chemistry highlights the challenges in identifying orally bioavailable small molecule inhibitors for antithrombic agents. Milvexian's discovery is a result of extensive research and problem-solving in the field of antithrombic agents (Goodwin, 2021).

Milvexian in Combination with Antiplatelet Therapy

A study investigated the safety and potential pharmacokinetic or pharmacodynamic interactions of Milvexian when co-administered with aspirin and/or clopidogrel. The results showed that Milvexian was safe and well-tolerated in combination with these antiplatelet therapies, without any trend towards increased bleeding potential (Perera et al., 2022).

Comparative Analysis with Other Anticoagulants

Milvexian's impact on thrombin generation in human donor plasma was compared with other anticoagulants like apixaban and dabigatran. The study demonstrated that Milvexian primarily inhibits thrombin generation initiated by the intrinsic pathway activator, contrasting with other anticoagulants that inhibit both intrinsic and extrinsic pathways. This selective inhibition by Milvexian is thought to contribute to its low rate of bleeding in clinical trials (Bunce& Chintala, 2022)

作用機序

Milvexian works by targeting factor XIa, a clotting enzyme that causes dangerous thrombosis, blood clots, but is not vital for stopping bleeding from injuries . It is a potent orally bioavailable small molecule that binds and inhibits FXIa with high affinity and selectivity .

Safety and Hazards

Milvexian was generally well tolerated, with no deaths, serious adverse events, or discontinuations due to adverse events . Bleeding of any severity occurred in 4% of patients taking Milvexian . Major or clinically relevant nonmajor bleeding occurred in 1% and 2%, respectively . Serious adverse events were reported in 2% and 4%, respectively . It is advised to avoid inhalation, contact with eyes and skin, and avoid dust and aerosol formation .

将来の方向性

Milvexian has been granted Fast Track Designation by the U.S. Food and Drug Administration (FDA) for all three prospective indications under evaluation in Phase 3 Librexia Program: Ischemic Stroke, Acute Coronary Syndrome, and Atrial Fibrillation . The Librexia program evaluating Milvexian is unrivaled as the most comprehensive factor XIa inhibitor clinical development program to date and will provide extensive data from nearly 50,000 patients .

特性

IUPAC Name

(9R,13S)-13-[4-[5-chloro-2-(4-chlorotriazol-1-yl)phenyl]-6-oxopyrimidin-1-yl]-3-(difluoromethyl)-9-methyl-3,4,7,15-tetrazatricyclo[12.3.1.02,6]octadeca-1(18),2(6),4,14,16-pentaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23Cl2F2N9O2/c1-15-3-2-4-23(20-9-16(7-8-33-20)26-21(36-27(15)43)12-35-41(26)28(31)32)39-14-34-19(11-25(39)42)18-10-17(29)5-6-22(18)40-13-24(30)37-38-40/h5-15,23,28H,2-4H2,1H3,(H,36,43)/t15-,23+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWFYCYPTDLKON-CMJOXMDJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C2=NC=CC(=C2)C3=C(C=NN3C(F)F)NC1=O)N4C=NC(=CC4=O)C5=C(C=CC(=C5)Cl)N6C=C(N=N6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@@H](C2=NC=CC(=C2)C3=C(C=NN3C(F)F)NC1=O)N4C=NC(=CC4=O)C5=C(C=CC(=C5)Cl)N6C=C(N=N6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23Cl2F2N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Milvexian

CAS RN

1802425-99-5
Record name Milvexian [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802425995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Milvexian
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16233
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 11,15-Metheno-15H-pyrazolo[4,3-b][1,7]diazacyclotetradecin-5(6H)-one, 10-[4-[5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-6-oxo-1(6H)-pyrimidinyl]-1-(difluoromethyl)-1,4,7,8,9,10-hexahydro-6-methyl-, (6R,10S)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MILVEXIAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W79NDQ608
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Milvexian
Reactant of Route 2
Reactant of Route 2
Milvexian
Reactant of Route 3
Reactant of Route 3
Milvexian
Reactant of Route 4
Reactant of Route 4
Milvexian
Reactant of Route 5
Milvexian
Reactant of Route 6
Milvexian

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。